Fludeoxyglucose F 18

Beschreibung

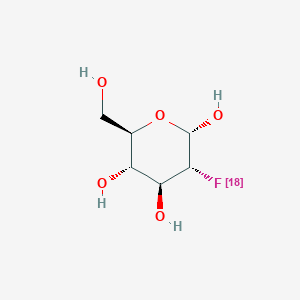

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1/i7-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXUVYAZINUVJD-AHXZWLDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)[18F])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894178 | |

| Record name | Fludeoxyglucose F18 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105851-17-0 | |

| Record name | 2-Deoxy-2-(fluoro-18F)-α-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105851-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludeoxyglucose F 18 [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105851170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fludeoxyglucose F18 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-FLUDEOXYGLUCOPYRANOSE F-18 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBT3GBX27W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectory and Foundational Research of Fludeoxyglucose F 18

Genesis of Fludeoxyglucose F 18 as a Radiotracer

The journey of this compound (¹⁸F-FDG) as a pivotal radiotracer in medical imaging began with foundational chemical synthesis and was later propelled by the innovation of radiolabeling. The non-radioactive form of the molecule, 2-fluoro-2-deoxy-D-glucose (FDG), was first synthesized in 1968 by Josef Pacák, Zdeněk Točík, and Miloslav Černý at Charles University in Czechoslovakia. wikipedia.orgnih.gov This initial creation of the glucose analog laid the chemical groundwork for its future application in nuclear medicine.

The critical step of labeling FDG with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) was achieved in the 1970s by Tatsuo Ido and Alfred Wolf at the Brookhaven National Laboratory (BNL). wikipedia.orgwordpress.com This development was a significant milestone, transforming FDG into a viable tracer for positron emission tomography (PET). nih.gov The choice of fluorine-18 was strategic, owing to its relatively long half-life of approximately 110 minutes and low positron energy, which made it suitable for production at a cyclotron facility and transportation for human studies. auntminnie.comopenmedscience.combnl.gov

The first synthesis of ¹⁸F-FDG for human use was accomplished in 1976. wikipedia.orgfloridainvents.orgbnl.gov Following this breakthrough, the first administration of ¹⁸F-FDG to human subjects occurred in August 1976 at the University of Pennsylvania. wikipedia.orgnih.gov Abass Alavi administered the compound to two healthy volunteers, and the subsequent images, captured with a standard nuclear scanner, successfully demonstrated the concentration of the radiotracer in the brain. wikipedia.orgsnmjournals.org This event marked the birth of ¹⁸F-FDG as a clinical radiotracer and set the stage for its extensive use in medical research and diagnostics. nih.gov

Early Paradigms and Conceptualization of this compound Applications in Metabolic Research

The conceptual framework for using ¹⁸F-FDG in metabolic research was heavily influenced by earlier work with a similar molecule. The development of ¹⁸F-FDG was modeled on the ¹⁴C-labeled 2-deoxyglucose (¹⁴C-DG) autoradiographic method, a technique developed by Louis Sokoloff and his colleagues at the National Institutes ofH (NIH). auntminnie.comsnmjournals.org This method was a powerful tool for measuring regional brain glucose utilization in animal models. snmjournals.orgupenn.edu The principle was based on 2-deoxyglucose being an analog of glucose that is transported into cells and phosphorylated by hexokinase, but unlike glucose-6-phosphate, it is not significantly metabolized further and becomes trapped within the cell. wikipedia.orgsnmjournals.org

The translation of this concept to human studies required a radiolabeled version of deoxyglucose suitable for external imaging. snmjournals.org Researchers at the University of Pennsylvania, including Martin Reivich and David Kuhl, in collaboration with Alfred Wolf at BNL, identified 2-deoxy-2-fluoro-D-glucose as a promising candidate. auntminnie.comsnmjournals.org The fluorine atom at the C-2 position allowed for labeling with ¹⁸F without fundamentally altering the molecule's biological behavior as a glucose analog. snmjournals.org The primary initial application envisioned for ¹⁸F-FDG was the non-invasive measurement of regional brain glucose utilization in humans, as virtually all of the brain's energy is derived from glucose metabolism. snmjournals.org

The first human studies in 1976 confirmed this paradigm, demonstrating that ¹⁸F-FDG uptake could map metabolic activity in the brain. wikipedia.orgsnmjournals.org This had a profound influence on neuroscience research, providing a new way to study brain function in both healthy and diseased states. wikipedia.orgsnmjournals.org Soon after, in 1980, the discovery that ¹⁸F-FDG also accumulates in tumors, which often exhibit high rates of glycolysis, opened up a vast new field of application in oncology. wikipedia.org This finding laid the groundwork for the evolution of PET as a major clinical tool for cancer diagnosis, staging, and monitoring treatment response. wikipedia.orgnih.govnih.gov

Evolution of this compound Radiopharmaceutical Development

The evolution of ¹⁸F-FDG radiopharmaceutical development has been marked by significant improvements in its synthesis, leading to increased yield, shorter production times, and wider availability.

The initial method used for producing ¹⁸F-FDG at Brookhaven National Laboratory was electrophilic fluorination . wordpress.comsnmjournals.org This process involved reacting the precursor 3,4,6-tri-O-acetyl-D-glucal with elemental fluorine gas labeled with ¹⁸F ([¹⁸F]F₂). wordpress.comnih.gov While groundbreaking, this method had considerable drawbacks, including a low radiochemical yield of about 8% and a lengthy synthesis time of approximately two hours. wordpress.comnih.gov The low specific activity of the [¹⁸F]F₂ gas was also a significant disadvantage. wordpress.com

A major breakthrough occurred in 1986 when Hamacher and colleagues developed a nucleophilic synthesis method. wordpress.comsnmjournals.org This approach utilized the nucleophilic displacement of a leaving group from a precursor molecule by the [¹⁸F]fluoride ion. The commonly used precursor is mannose triflate (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose), and the reaction is facilitated by a phase-transfer catalyst like Kryptofix 222. wordpress.comsnmjournals.orgnih.gov This nucleophilic method offered a much higher yield (over 50%) and a significantly shorter production time of around 50 minutes. wordpress.com

This new, more efficient synthesis was transformative, making ¹⁸F-FDG much more practical for clinical use. wordpress.comsnmjournals.org The development of automated synthesis modules, or "boxes," further streamlined the production process, allowing for consistent, high-yield production in a controlled environment. wordpress.comsnmjournals.org These advancements were crucial for the establishment of commercial radiopharmacies that could produce and distribute ¹⁸F-FDG to hospitals and imaging centers that did not have their own cyclotrons or radiochemistry facilities. snmjournals.orgsnmjournals.org This widespread availability cemented ¹⁸F-FDG's role as the most commonly used PET radiopharmaceutical today. wordpress.comsnmjournals.org

Interactive Data Table: Comparison of ¹⁸F-FDG Synthesis Methods

| Feature | Electrophilic Fluorination (c. 1976) | Nucleophilic Fluorination (c. 1986) |

| Precursor | 3,4,6-tri-O-acetyl-D-glucal | Mannose triflate |

| Fluorine Source | [¹⁸F]F₂ gas | [¹⁸F]Fluoride ion |

| Catalyst | Not applicable | Kryptofix 222 or Tetrabutylammonium salts |

| Typical Yield | ~8% wordpress.comnih.gov | >50% wordpress.com |

| Synthesis Time | ~2 hours wordpress.comnih.gov | ~50 minutes wordpress.com |

| Key Advantage | First successful method for human studies | High yield, shorter time, simpler process snmjournals.org |

| Key Disadvantage | Low yield, long synthesis time, low specific activity wordpress.com | Requires anhydrous conditions nih.gov |

Biochemical and Cellular Mechanisms of Fludeoxyglucose F 18 Uptake and Metabolism

Cellular Transport Mechanisms of Fludeoxyglucose F 18

The initial and rate-limiting step for the cellular utilization of ¹⁸F-FDG is its transport across the plasma membrane. This process is primarily mediated by a family of facilitative glucose transporter proteins (GLUTs).

This compound is transported into cells by the same facilitative glucose transporters that mediate the uptake of glucose. drugbank.compatsnap.com The GLUT family comprises 14 isoforms, which are expressed in a tissue-specific manner. snmjournals.orgnih.gov These transporters carry glucose and its analogs, like ¹⁸F-FDG, down a concentration gradient in an energy-independent process. openmedscience.com Once inside the cell, ¹⁸F-FDG is available for the initial steps of glycolysis. patsnap.com The upregulation of GLUTs is a common feature in many types of cancer, which contributes to the increased uptake of ¹⁸F-FDG observed in malignant tissues. nih.gov

Among the various GLUT isoforms, GLUT1 and GLUT3 are considered the key transporters of ¹⁸F-FDG in most cancer cells due to their high expression levels in a variety of cancers. snmjournals.org Both GLUT1 and GLUT3 have a high affinity for glucose, ensuring efficient uptake even at physiological blood glucose concentrations. nih.gov

GLUT1 is widely expressed and is responsible for the basal glucose uptake in many cell types. spandidos-publications.com Its expression is often significantly elevated in tumors compared to normal tissues. openmedscience.comsnmjournals.org Studies have shown a positive correlation between GLUT1 expression and ¹⁸F-FDG uptake in various cancers, including non-small cell lung cancer and pancreatic cancer. snmjournals.orgnih.govnih.gov However, this correlation is not always consistent across all tumor types. snmjournals.org

GLUT3 has the highest affinity for glucose among the GLUT isoforms and is the primary glucose transporter in neurons. snmjournals.org Elevated GLUT3 expression has also been observed in various cancers and has been linked to increased ¹⁸F-FDG uptake. snmjournals.orgnih.gov In some inflammatory lesions, Glut-3 has been suggested to play a more significant role than Glut-1 in ¹⁸F-FDG uptake. nih.govnih.gov

The differential expression of these transporters can influence the intensity of the ¹⁸F-FDG signal in PET imaging. For instance, in non-small cell lung cancer, the levels of GLUT1 and GLUT3 have been found to correlate better with ¹⁸F-FDG accumulation than the levels of hexokinase enzymes. snmjournals.org

Table 1: Correlation of GLUT1 and GLUT3 with ¹⁸F-FDG Uptake in Different Tissues

| Transporter | Tissue/Condition | Correlation with ¹⁸F-FDG Uptake |

|---|---|---|

| GLUT1 | Non-Small Cell Lung Cancer | Positive correlation snmjournals.orgnih.gov |

| Pancreatic Cancer | Positive correlation nih.gov | |

| Breast Cancer | Inconsistent correlation snmjournals.org | |

| Hepatocellular Carcinoma (Poorly Differentiated) | Increased expression associated with high uptake spandidos-publications.com | |

| GLUT3 | Pulmonary Inflammatory Lesions | Positive correlation, potentially more significant than GLUT1 nih.govnih.gov |

| Non-Small Cell Lung Cancer | Positive correlation snmjournals.org |

Intracellular Phosphorylation and Trapping of this compound

Following its transport into the cell, ¹⁸F-FDG undergoes a critical metabolic step that ensures its retention within the cell, a phenomenon often referred to as "metabolic trapping."

Once inside the cell, ¹⁸F-FDG is phosphorylated at the 6-position by the enzyme hexokinase, the first rate-limiting enzyme in the glycolytic pathway. patsnap.comnih.gov This reaction converts ¹⁸F-FDG to this compound-6-phosphate (¹⁸F-FDG-6-P). drugbank.comsnmjournals.org Hexokinases have a high affinity for glucose and its analogs, and this rapid phosphorylation helps to maintain the concentration gradient for continued ¹⁸F-FDG transport into the cell. nih.gov The resulting ¹⁸F-FDG-6-P is a negatively charged molecule that cannot be transported back across the cell membrane. nih.govnih.gov Unlike glucose-6-phosphate, ¹⁸F-FDG-6-P is a poor substrate for the next enzyme in the glycolytic pathway, glucose-6-phosphate isomerase, effectively trapping it within the cell. patsnap.comopenmedscience.comwikipedia.org

There are four main isoforms of hexokinase in mammalian cells. Hexokinase 1 (HK1) and Hexokinase 2 (HK2) are the primary isoforms expressed in most cancer cells and are considered the key enzymes for phosphorylating ¹⁸F-FDG. snmjournals.org HK2, in particular, is often overexpressed in malignant tumors and is associated with increased glucose metabolism. nih.gov In pheochromocytomas and paragangliomas, HK2 levels have been shown to correlate better with ¹⁸F-FDG accumulation than GLUT1 or GLUT3 levels. snmjournals.org The retention of ¹⁸F-FDG within a cell is a balance between the activity of hexokinase and the activity of glucose-6-phosphatase, an enzyme that can dephosphorylate ¹⁸F-FDG-6-P, allowing it to exit the cell. drugbank.comspandidos-publications.com Many tumor cells have low levels of glucose-6-phosphatase activity, which further contributes to the accumulation of ¹⁸F-FDG-6-P. snmjournals.orgnih.gov

Table 2: Key Enzymes in ¹⁸F-FDG Metabolism and Retention

| Enzyme | Function | Role in ¹⁸F-FDG Accumulation |

|---|---|---|

| Hexokinase (especially HK2) | Phosphorylates ¹⁸F-FDG to ¹⁸F-FDG-6-phosphate | Traps ¹⁸F-FDG inside the cell; often overexpressed in cancer snmjournals.orgnih.gov |

| Glucose-6-Phosphatase | Dephosphorylates ¹⁸F-FDG-6-phosphate to ¹⁸F-FDG | Allows ¹⁸F-FDG to exit the cell; often has low activity in cancer snmjournals.orgspandidos-publications.comnih.gov |

Signaling Pathways Influencing this compound Accumulation

The accumulation of ¹⁸F-FDG is not a static process but is dynamically regulated by various intracellular signaling pathways that control the expression and activity of both GLUTs and hexokinases. Well-established regulators include c-Myc, PI3K/PKB (Akt), and HIF1α. snmjournals.orgnih.govsnmjournals.org

PI3K/Akt Pathway: Activation of the PI3K/Akt signaling pathway is a common event in cancer and is known to promote glucose uptake and glycolysis. This pathway can lead to increased translocation of GLUT1 to the cell surface and can also enhance the expression of both GLUT1 and HK2. snmjournals.org For example, in some hepatocellular carcinoma cells, growth factors activate PI3K/Akt signaling, leading to increased glucose uptake. snmjournals.org

Hypoxia and HIF-1α: Solid tumors often contain regions of hypoxia (low oxygen), which triggers a cellular response mediated by the transcription factor hypoxia-inducible factor 1-alpha (HIF-1α). HIF-1α promotes the expression of genes involved in glycolysis, including GLUT1 and HK2, leading to increased ¹⁸F-FDG uptake. nih.govresearchgate.net

Oncogenes: Other oncogenes such as c-Myc and Src can also stimulate glycolysis and subsequently enhance ¹⁸F-FDG accumulation by upregulating the expression of glycolytic enzymes. nih.gov

These signaling pathways represent key regulatory nodes that cancer cells exploit to enhance their glucose consumption, which in turn leads to the elevated ¹⁸F-FDG accumulation observed in PET imaging. snmjournals.orgnih.gov

Oncogenic Signaling Pathways and Glycolytic Upregulation

A hallmark of many cancers is the alteration of signaling pathways that drive uncontrolled cell growth and proliferation. nih.gov These same pathways are frequently implicated in the reprogramming of cellular metabolism, leading to an increased reliance on glycolysis, even in the presence of oxygen (aerobic glycolysis). This metabolic shift, also known as the Warburg effect, is a key contributor to the increased uptake of ¹⁸F-FDG observed in tumors. nih.govportlandpress.com

Several key oncogenic signaling pathways are instrumental in this glycolytic upregulation. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is commonly hyperactivated in various cancers, plays a central role in promoting aerobic glycolysis. physiology.orgsnmjournals.orgresearchgate.net Activation of this pathway can be triggered by mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN. nih.gov The PI3K/Akt cascade influences glycolysis both directly, by phosphorylating and activating glycolytic enzymes, and indirectly, by modulating the activity of transcription factors that control the expression of genes involved in glucose metabolism. physiology.orgsnmjournals.orgresearchgate.net

Another critical pathway is the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This pathway, often activated by mutations in genes like RAS and RAF, is also involved in the regulation of cellular metabolism. mdpi.comyoutube.com The MAPK/ERK pathway can influence the expression of glycolytic enzymes and glucose transporters, thereby contributing to the enhanced glycolytic flux seen in cancer cells. mdpi.comnih.gov

The transcription factor c-Myc is a master regulator of cellular metabolism and is frequently overexpressed in human cancers. nih.govatsjournals.orgsnmjournals.orgnih.govmdpi.com c-Myc directly upregulates the expression of numerous genes involved in glycolysis, including those encoding for glucose transporters and key glycolytic enzymes. atsjournals.orgsnmjournals.orgnih.gov By orchestrating a coordinated increase in the machinery of glucose uptake and metabolism, c-Myc significantly contributes to the Warburg effect and, consequently, to elevated ¹⁸F-FDG accumulation. atsjournals.orgsnmjournals.org

The upregulation of glycolysis by these oncogenic pathways provides a significant growth advantage to cancer cells. It allows for the rapid production of ATP and provides the necessary building blocks for the synthesis of macromolecules required for cell proliferation, such as nucleotides, lipids, and amino acids. nih.govnih.gov This metabolic reprogramming is a fundamental aspect of tumorigenesis and is the underlying principle that allows for the visualization of tumors using ¹⁸F-FDG positron emission tomography (PET). mdpi.com

Table 1: Oncogenic Signaling Pathways and their Role in Glycolytic Upregulation

| Signaling Pathway / Oncogene | Key Activating Mutations/Alterations | Primary Downstream Effectors | Impact on Glycolysis | Consequence for ¹⁸F-FDG Uptake |

|---|---|---|---|---|

| PI3K/Akt | PIK3CA mutations, PTEN loss | Akt, mTORC1 | Promotes glucose uptake and activates multiple glycolytic enzymes. physiology.orgsnmjournals.orgresearchgate.net | Increased |

| MAPK/ERK | RAS, RAF mutations | ERK1/2 | Upregulates expression of glycolytic enzymes. mdpi.comnih.gov | Increased |

| c-Myc | Gene amplification, translocation | Max | Directly transcribes genes for glucose transporters and glycolytic enzymes. atsjournals.orgsnmjournals.orgnih.gov | Increased |

Regulation of Glucose Transporters and Hexokinase Enzymes by Signaling Pathways

The increased uptake of ¹⁸F-FDG into cancer cells is initiated by its transport across the cell membrane and its subsequent phosphorylation. These two critical steps are mediated by glucose transporters (GLUTs) and hexokinase (HK) enzymes, respectively. The expression and activity of these proteins are tightly regulated by the same oncogenic signaling pathways that drive glycolytic upregulation.

The PI3K/Akt signaling pathway exerts significant control over both GLUTs and HKs. nih.gov A primary mechanism by which this pathway enhances glucose uptake is by promoting the translocation of GLUT1, a major glucose transporter in many cancers, to the plasma membrane. nih.gov This relocalization increases the cell's capacity for glucose and ¹⁸F-FDG import. Furthermore, activated Akt can directly phosphorylate and activate key glycolytic enzymes, including hexokinase 2 (HK2). nih.gov Studies have shown that the PI3K/Akt pathway can induce the expression of HK2, which then catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first irreversible step of glycolysis. johnshopkins.edu This phosphorylation step is also what traps ¹⁸F-FDG inside the cell as ¹⁸F-FDG-6-phosphate.

The transcription factor c-Myc also plays a direct role in upregulating the expression of both glucose transporters and hexokinases. physiology.orgnih.gov c-Myc binds to the promoter regions of genes encoding GLUT1 and HK2, leading to their increased transcription. physiology.orgresearchgate.netnih.gov This coordinated upregulation ensures that both the capacity for glucose import and the subsequent intracellular trapping mechanism are enhanced, contributing significantly to the high levels of ¹⁸F-FDG accumulation seen in many tumors.

Table 2: Regulation of Glucose Transporters and Hexokinases by Signaling Pathways

| Signaling Pathway / Oncogene | Target Molecule | Mode of Regulation | Cellular Effect |

|---|---|---|---|

| PI3K/Akt | GLUT1 | Promotes translocation to the plasma membrane. nih.gov | Increased glucose/¹⁸F-FDG transport into the cell. |

| HK2 | Induces expression and promotes activity. nih.govjohnshopkins.edu | Increased phosphorylation and intracellular trapping of glucose/¹⁸F-FDG. | |

| c-Myc | GLUT1 | Upregulates gene transcription. physiology.orgresearchgate.netnih.gov | Increased synthesis of glucose transporters. |

| HK2 | Upregulates gene transcription. physiology.orgresearchgate.netnih.gov | Increased synthesis of hexokinase enzymes. | |

| MAPK/ERK | GLUT1 | Increases expression. nih.govyoutube.com | Increased capacity for glucose/¹⁸F-FDG uptake. |

Interplay of Glycolysis and Other Metabolic Pathways with this compound Uptake

The upregulation of glycolysis in cancer cells, which drives the accumulation of ¹⁸F-FDG, is not an isolated metabolic event. Instead, it is intricately linked with other metabolic pathways that support the anabolic demands of rapidly proliferating cells. researchgate.net This metabolic reprogramming ensures that the carbon skeletons derived from glucose are efficiently utilized for the synthesis of essential biomolecules.

One of the major branch points from glycolysis is the Pentose Phosphate Pathway (PPP) . The first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate, produces the substrate for the PPP. nih.gov In cancer cells, a significant portion of glucose-6-phosphate can be shunted into the PPP. nih.gov This pathway is crucial for producing two key molecules: NADPH, which is essential for maintaining redox balance and for reductive biosynthesis, and ribose-5-phosphate, a precursor for nucleotide synthesis. physiology.orgnih.gov The high demand for nucleotides in dividing cells makes the PPP particularly active in tumors. The initial uptake and phosphorylation of glucose (and thus ¹⁸F-FDG) is a prerequisite for flux into the PPP, linking high glycolytic activity with the anabolic processes supported by this pathway.

Glycolysis is also closely interconnected with lipid synthesis . The pyruvate generated at the end of glycolysis can be converted to acetyl-CoA, a primary building block for the de novo synthesis of fatty acids. nih.gov This process is essential for the formation of new cell membranes and signaling molecules. Although glycolysis provides the necessary substrate and energy for lipogenesis, the direct drive of lipogenesis by glycolysis can be complex and may not always be a straightforward correlation. nih.gov Nevertheless, the metabolic reprogramming that favors high glycolytic rates also supports the increased lipid synthesis observed in many cancers.

The Tricarboxylic Acid (TCA) cycle , while often considered to be downregulated in the context of the Warburg effect, remains active in many cancer cells and plays a crucial role in providing intermediates for biosynthesis. researchgate.net Pyruvate from glycolysis can enter the TCA cycle, which then generates precursors for the synthesis of amino acids and lipids. nih.gov Additionally, glutamine is another important fuel source that can replenish TCA cycle intermediates. mdpi.com The interplay between glycolysis and the TCA cycle allows cancer cells to flexibly utilize different nutrients to meet their bioenergetic and biosynthetic needs.

Table 3: Interplay of Glycolysis with Other Metabolic Pathways

| Interacting Pathway | Key Glycolytic Intermediate | Products of Interacting Pathway | Impact on ¹⁸F-FDG Uptake |

|---|---|---|---|

| Pentose Phosphate Pathway (PPP) | Glucose-6-Phosphate | NADPH, Ribose-5-Phosphate | High glycolytic flux to supply the PPP contributes to increased ¹⁸F-FDG uptake. physiology.orgnih.gov |

| Lipid Synthesis | Pyruvate (converted to Acetyl-CoA) | Fatty acids, Cholesterol | Glycolysis provides the building blocks for lipid synthesis, and this metabolic reprogramming is associated with high ¹⁸F-FDG uptake. nih.gov |

| Tricarboxylic Acid (TCA) Cycle | Pyruvate | ATP, Biosynthetic precursors (e.g., citrate, α-ketoglutarate) | While seemingly paradoxical with the Warburg effect, the TCA cycle is active for biosynthesis, and the overall metabolic shift supports high ¹⁸F-FDG uptake. researchgate.netnih.gov |

Hypoxia-Induced this compound Uptake Mechanisms

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment, arising from the rapid proliferation of cancer cells that outstrips the existing blood supply. portlandpress.com In response to hypoxia, cancer cells undergo a profound metabolic adaptation, shifting towards a greater reliance on anaerobic glycolysis for energy production. mdpi.com This adaptive response is a major driver of increased ¹⁸F-FDG uptake in tumors. nih.govsnmjournals.orgjohnshopkins.edu

The master regulator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor 1 (HIF-1) . mdpi.com HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, allowing it to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) in the promoter regions of its target genes. mdpi.com

A key function of HIF-1 is the transcriptional upregulation of genes involved in glucose metabolism. researchgate.net HIF-1 directly activates the transcription of genes encoding glucose transporters, most notably GLUT1 and GLUT3 , leading to an increased capacity for glucose and ¹⁸F-FDG uptake. portlandpress.comnih.gov Concurrently, HIF-1 also induces the expression of several key glycolytic enzymes, including hexokinase 2 (HK2) , phosphofructokinase, and pyruvate kinase. youtube.comnih.gov The upregulation of HK2 is particularly important for ¹⁸F-FDG accumulation, as it enhances the intracellular trapping of the radiotracer.

Furthermore, HIF-1 promotes the conversion of pyruvate to lactate by upregulating the expression of lactate dehydrogenase A (LDHA) and pyruvate dehydrogenase kinase 1 (PDK1). youtube.comnih.gov PDK1 inhibits the entry of pyruvate into the TCA cycle, thus reinforcing the shift towards anaerobic glycolysis. This comprehensive reprogramming of glucose metabolism orchestrated by HIF-1 ensures that cancer cells can continue to generate ATP and survive in the challenging hypoxic microenvironment.

The strong correlation between hypoxia, HIF-1 activation, and the upregulation of glycolytic machinery provides a clear molecular basis for the increased ¹⁸F-FDG uptake observed in hypoxic regions of tumors. This has led to the suggestion that ¹⁸F-FDG PET imaging can serve as an indirect marker of tumor hypoxia. nih.govnih.gov

Table 4: Hypoxia-Induced Mechanisms of this compound Uptake

| Key Molecule/Process | Role in Hypoxia | Effect on Glucose Metabolism | Impact on ¹⁸F-FDG Uptake |

|---|---|---|---|

| Hypoxia | Low oxygen tension in the tumor microenvironment. | Triggers a shift from oxidative phosphorylation to anaerobic glycolysis. | Increased |

| HIF-1α | Stabilized under hypoxic conditions, acts as a master transcription factor. mdpi.com | Upregulates the expression of genes involved in glucose transport and glycolysis. researchgate.net | Increased |

| GLUT1 | Glucose transporter. | Expression is transcriptionally upregulated by HIF-1α. portlandpress.comnih.gov | Enhanced transport of ¹⁸F-FDG into the cell. |

| HK2 | Hexokinase enzyme. | Expression is transcriptionally upregulated by HIF-1α. youtube.comnih.gov | Increased intracellular trapping of ¹⁸F-FDG as ¹⁸F-FDG-6-phosphate. |

Preclinical Research Methodologies and Models Utilizing Fludeoxyglucose F 18

Small Animal Positron Emission Tomography (PET) Imaging Protocols

The use of dedicated small animal PET scanners, which emerged in the mid-1990s, has become an essential tool for in vivo molecular imaging in animal models of human disease. nih.gov These protocols are designed to maximize the quality and reproducibility of data obtained from [18F]FDG PET studies.

Optimizing imaging parameters is critical for obtaining high-quality, quantifiable, and reproducible data from preclinical [18F]FDG PET scans. This involves balancing factors like injected radiotracer dose, scan duration, and the capabilities of the PET scanner to ensure diagnostic image quality while minimizing experimental variables. nih.govmdpi.com

Key research findings in this area include:

Dose and Time Optimization: Advanced PET/CT technology, particularly long axial field-of-view (LAFOV) scanners, allows for significant reductions in the injected [18F]FDG dose or shorter scan times without compromising image quality. mdpi.com Studies have shown that reducing the injected activity to 1.0 MBq/kg in a LAFOV scanner can provide diagnostic image quality comparable to a standard 3.0 MBq/kg dose. mdpi.com

Scanner Technology: The sensitivity of the PET scanner is a major factor. For instance, scanners with five-ring bismuth germanium oxide (BGO) detectors have been shown to allow for a reduction in [18F]FDG dose by up to 25% while maintaining image quality. nih.gov

Reconstruction Algorithms: The use of sophisticated reconstruction algorithms, such as ordered subset expectation maximization (OSEM) with resolution recovery, plays a role in enhancing image quality, which can support efforts to reduce dose or scan time. nih.gov

Quantitative Accuracy: While reducing the dose, it is crucial to maintain the accuracy of quantitative parameters like the Standardized Uptake Value (SUV). Studies indicate that with low doses, SUVmean and SUVpeak show negligible reductions, although SUVmax may be more variable. mdpi.com

Table 1: Factors in the Optimization of Preclinical [18F]FDG Imaging

| Parameter | Description | Impact on Imaging | Source |

|---|---|---|---|

| Injected Dose | The amount of [18F]FDG administered to the animal. | Affects signal-to-noise ratio (SNR) and image quality. Lower doses are desirable but must be sufficient for detection. | nih.govmdpi.com |

| Scan Duration | The length of time the animal is scanned (per bed position). | Longer scans acquire more counts, improving SNR, but increase anesthesia time. Can be shortened with high-sensitivity scanners. | mdpi.com |

| Scanner Sensitivity | The efficiency of the PET system in detecting positron annihilation events. | Higher sensitivity (e.g., LAFOV scanners) allows for lower doses or shorter scan times. | mdpi.com |

| Reconstruction Method | The algorithm used to create the 3D image from raw scanner data. | Advanced algorithms (e.g., OSEM with resolution recovery) can improve image quality and quantitative accuracy. | nih.gov |

Animal handling and preparation have a profound impact on the biodistribution of [18F]FDG and can significantly alter the results of preclinical PET studies. snmjournals.orgnih.gov Because [18F]FDG is a glucose analog, its uptake is influenced by the animal's metabolic state, which can be affected by factors such as diet, temperature, and anesthesia. wikipedia.orgsnmjournals.org

Systematic studies in mice have demonstrated that:

Fasting: Fasting mice for 8-12 hours is crucial. It reduces competition from blood glucose and significantly decreases [18F]FDG uptake in the myocardium, allowing for better visualization of adjacent structures. snmjournals.orgsnmjournals.org

Temperature Control: Mice have a high surface-area-to-volume ratio and are prone to hypothermia, especially under anesthesia. Warming the animals (e.g., with a heating pad) prevents the activation of brown adipose tissue (BAT), which otherwise shows intense [18F]FDG uptake that can mask nearby tumors or other targets. nih.govresearchgate.net Combining warming and fasting can increase tumor-to-organ ratios up to 17-fold. nih.govresearchgate.net

Anesthesia: The choice of anesthetic is critical. Isoflurane is often preferred as it only mildly increases blood glucose levels and effectively reduces [18F]FDG uptake in skeletal muscle and BAT. snmjournals.orgnih.gov In contrast, ketamine/xylazine combinations can cause marked hyperglycemia, which significantly interferes with [18F]FDG uptake and is generally not recommended for these studies. nih.govresearchgate.net

Table 2: Effect of Preparation Conditions on [18F]FDG Biodistribution in Mice

| Condition | Tissue/Organ | Effect on [18F]FDG Uptake | Reasoning | Source |

|---|---|---|---|---|

| Fasting | Myocardium, Brown Adipose Tissue | Significantly Decreased | Shifts metabolism from glucose to fatty acids. | snmjournals.orgsnmjournals.org |

| Warming | Brown Adipose Tissue | Markedly Decreased | Prevents cold-induced thermogenesis, a high glucose-consuming process. | nih.govresearchgate.net |

| Isoflurane Anesthesia | Skeletal Muscle, Brown Adipose Tissue | Markedly Decreased | Reduces muscle activity and inhibits thermogenesis. | snmjournals.orgnih.gov |

| Ketamine/Xylazine Anesthesia | Tumor and other tissues | Variable / Unreliable | Induces significant hyperglycemia, competing with [18F]FDG for uptake. | nih.govresearchgate.net |

| Warming + Fasting | Tumor | Increased (up to 4-fold) | Reduces background uptake in other tissues, improving tumor-to-background contrast. | nih.govresearchgate.net |

While static PET images taken at a single time point provide a snapshot of [18F]FDG distribution, dynamic imaging and tracer kinetic modeling offer a more detailed characterization of tracer uptake and transport. nih.govbruker.com This approach involves acquiring PET data over time, typically starting from the moment of tracer injection, to generate time-activity curves (TACs) for different tissues. nih.gov

These TACs can be analyzed using compartmental models to estimate key physiological parameters.

Compartmental Models: Different models can be applied depending on the biological process. For [18F]FDG, a two-tissue irreversible compartment model (irr2TCM) is often used. nih.govsnmjournals.org This model describes the transport of [18F]FDG from the blood into the tissue and its subsequent phosphorylation and trapping within the cell. nih.gov Simpler models, like a one-tissue compartment model (1TCM), may also be used in some contexts. snmjournals.org

Kinetic Parameters: The analysis yields rate constants (K1, k2, k3) that describe the rate of tracer movement between compartments.

K1: Represents the rate of tracer delivery and transport from plasma into the tissue.

k2: Represents the rate of tracer transport back from the tissue to plasma.

k3: Represents the rate of [18F]FDG phosphorylation by hexokinase, which traps it in the cell. nih.gov

Net Influx Rate (Ki): A composite parameter, often calculated as (K1 * k3) / (k2 + k3), represents the net rate of glucose uptake and is a key indicator of metabolic activity. nih.gov

Applications: Kinetic analysis allows for a more robust quantification of metabolic processes than static SUV measurements and can facilitate the analysis of therapeutic interventions on glucose metabolism. nih.govbruker.com

Development and Validation of Preclinical Fludeoxyglucose F 18 Radiotracer Applications

The development and validation of [18F]FDG as a preclinical imaging biomarker is a critical process for its reliable application in research. This involves demonstrating that changes in [18F]FDG uptake correlate with biological or clinical endpoints, thereby establishing it as a valid surrogate marker. nih.govnih.gov

In oncology, [18F]FDG PET has been extensively validated as a biomarker for monitoring treatment response. nih.gov Preclinical studies in mice with human tumor xenografts are instrumental in predicting how [18F]FDG PET might perform in later clinical trials for specific therapies. nih.gov For example, changes in tumor glucose metabolism, as measured by [18F]FDG uptake, often precede changes in tumor size, offering an early indication of treatment efficacy. nih.govaacrjournals.org

Validation studies have also been crucial in other fields. In atherosclerosis research, it has been shown that [18F]FDG PET/CT can detect changes in plaque inflammation in response to therapies in murine models. nih.gov The uptake of [18F]FDG in atherosclerotic plaques has been correlated with histological features of plaque instability, validating its use as a non-invasive tool to assess plaque vulnerability. nih.gov The development of imaging scores that combine [18F]FDG PET data with clinical parameters has been validated to improve prognostic accuracy in cancer models. nih.gov

Preclinical Models for this compound Research

The utility of [18F]FDG PET is closely tied to the availability of relevant animal models that accurately mimic human diseases. nih.govresearchgate.net Murine models are the most widely used due to their genetic tractability, cost-effectiveness, and rapid disease progression. frontiersin.org

Cancer: The most common preclinical cancer models for [18F]FDG research involve xenografts, where human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., SCID or nude mice). snmjournals.orgresearchgate.net These models are used to study tumor glucose metabolism and to non-invasively monitor the response to various anti-cancer therapies, including targeted agents and chemotherapy. nih.govaacrjournals.org [18F]FDG PET allows for the longitudinal assessment of treatment effects on tumor metabolism in the same animal over time. nih.gov

Infectious Disease: [18F]FDG is taken up by activated inflammatory cells, such as neutrophils and macrophages, making it a valuable tool for imaging infection and inflammation. nih.gov In preclinical models of infection, such as bacterial osteomyelitis, [18F]FDG PET has been shown to be superior to other tracers for locating the site of infection. nih.gov Kinetic analysis in these models helps to characterize the inflammatory response over time. nih.gov

Atherosclerosis: Genetically modified mouse models are essential for studying atherosclerosis. frontiersin.org Apolipoprotein E-deficient (ApoE-/-) mice, when fed a high-fat or high-cholesterol diet, develop atherosclerotic plaques that share features with human lesions. nih.govfrontiersin.org In these models, [18F]FDG PET is used to detect and quantify inflammation within the arterial wall, a key process in the development of vulnerable, rupture-prone plaques. nih.gov This allows researchers to non-invasively test the efficacy of anti-inflammatory and lipid-lowering therapies aimed at stabilizing atherosclerotic lesions. nih.gov

Patient-Derived Xenograft (PDX) Models in this compound Research

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissues from a patient into an immunodeficient or humanized mouse, have become a critical platform in preclinical oncology research. nih.govcriver.com These models are considered more faithful to human tumor biology than traditional cell line-derived xenografts, as they largely retain the histological and genetic characteristics of the original tumor. nih.govmdpi.com This fidelity makes PDX models particularly valuable for studying tumor metabolism, progression, and response to therapies, where this compound Positron Emission Tomography (PET) serves as a key imaging modality.

In the context of this compound research, PDX models offer a translational bridge between laboratory findings and clinical outcomes. They allow for the in vivo assessment of glucose metabolism in tumors that closely mimic the heterogeneity and molecular diversity of human cancers. criver.com Researchers utilize this compound PET imaging in PDX models to non-invasively monitor tumor growth, assess metabolic responses to novel therapeutic agents, and identify biomarkers. nih.gov For instance, studies have shown that tumors with higher histological grades or those from metastatic sites often have a higher rate of successful engraftment in PDX models, a characteristic that can be correlated with their metabolic activity as measured by this compound uptake. nih.gov

The generation and use of these models involve implanting fresh tumor tissue from a patient into a suitable mouse host, such as a non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mouse. nih.gov Once the xenograft is established, this compound PET/CT imaging can be performed to visualize and quantify the metabolic activity of the tumor. This approach has been used in various cancer types, including prostate cancer, where xenograft models are used to compare the uptake of this compound with other novel radiotracers. nih.gov These studies help in validating new imaging agents and understanding the underlying biology of tracer accumulation.

| Feature | Description | Relevance to this compound Research | Source |

| Model Type | Patient-Derived Xenograft (PDX) | In vivo platform for preclinical evaluation of tumor metabolism. | nih.gov |

| Host | Immunodeficient mice (e.g., NOD/SCID, NSG) | Allows for the engraftment and growth of human tumor tissue. | nih.gov |

| Key Advantage | Recapitulates histology and molecular features of the original human tumor. | Provides a more accurate representation of human cancer metabolism for this compound imaging studies. | nih.govmdpi.com |

| Application | Drug screening, biomarker identification, study of tumor evolution. | Used to non-invasively monitor metabolic response to therapy using this compound PET. | nih.gov |

| Correlation | Higher engraftment rates are often seen with more aggressive or metastatic tumors. | This compound uptake can be correlated with the tumor's engraftment success and aggressive phenotype. | nih.gov |

Correlative Preclinical Research Techniques

Ex Vivo Autoradiography and Biodistribution Studies

Following in vivo imaging with this compound, ex vivo techniques are employed to provide a more detailed, microscopic understanding of the radiotracer's distribution within tissues. Ex vivo autoradiography and biodistribution studies are fundamental correlative methods in this regard.

Biodistribution studies involve the systematic dissection of the animal model after a set time following the injection of this compound. Organs and tissues of interest, including the tumor, blood, muscle, liver, brain, heart, and kidneys, are harvested, weighed, and their radioactivity is measured using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). These studies provide quantitative data on the uptake of this compound in the tumor relative to other organs, which is crucial for assessing tumor specificity and estimating radiation dosimetry. nih.govnih.gov For example, a comparative study in a prostate tumor-bearing mouse model showed that this compound had the highest tumor accumulation and tumor-to-muscle ratio compared to other tracers like ¹⁸F-FLT and ¹⁸F-FMISO, although it also showed high physiologic uptake in the brain and heart. nih.gov

Ex vivo autoradiography offers a high-resolution visualization of radiotracer distribution at the tissue level. After the animal is euthanized, tumors and other organs are excised, frozen, and sliced into thin sections. These sections are then exposed to a phosphor imaging plate or photographic film. The resulting image reveals the precise localization of the radioactive this compound within the microanatomy of the tissue. This technique can demonstrate intratumoral heterogeneity in glucose metabolism, for instance, showing higher concentrations of this compound at the tumor periphery. researchgate.net This level of detail is unattainable with in vivo PET imaging alone and is vital for correlating metabolic activity with specific histological features. researchgate.net

| Tissue/Organ | Mean Uptake (%ID/g) at 60 min post-injection | Mean Uptake (%ID/g) at 120 min post-injection | Source |

| Prostate Tumor (PC-3) | 10.45 ± 1.61 | 9.87 ± 1.24 | nih.gov |

| Blood | 2.54 ± 0.33 | 1.65 ± 0.21 | nih.gov |

| Heart | 16.53 ± 2.15 | 14.32 ± 1.89 | nih.gov |

| Liver | 2.51 ± 0.41 | 2.33 ± 0.37 | nih.gov |

| Spleen | 1.98 ± 0.29 | 1.87 ± 0.25 | nih.gov |

| Kidney | 2.89 ± 0.47 | 2.11 ± 0.31 | nih.gov |

| Brain | 8.76 ± 1.12 | 7.99 ± 1.05 | nih.gov |

| Muscle | 1.43 ± 0.22 | 1.11 ± 0.19 | nih.gov |

Histopathological and Immunohistochemical Correlations

A crucial step in preclinical this compound research is to correlate the imaging signals with the underlying biology of the tissue. This is achieved through histopathological and immunohistochemical (IHC) analysis of tissue samples, typically from the same regions identified by PET imaging and autoradiography.

Histopathology involves staining tissue sections (e.g., with Hematoxylin and Eosin) to examine cell morphology, tissue architecture, and features like necrosis, pleomorphism, and mitotic count. nih.gov Studies have consistently demonstrated a strong correlation between the intensity of this compound uptake, often quantified by the maximum Standardized Uptake Value (SUVmax), and aggressive histopathological features. For instance, in breast cancer research, higher SUVmax values are significantly associated with larger tumor size, higher histological grade, the presence of necrosis, and lymphatic invasion. nih.govresearchgate.net

Immunohistochemistry uses antibodies to detect the presence and localization of specific proteins within the tissue. This technique allows researchers to link this compound uptake to the expression of key molecular markers related to glucose metabolism, proliferation, and hypoxia. A primary finding is the correlation between this compound uptake and the expression of glucose transporter proteins, particularly GLUT1, which facilitates the entry of glucose (and its analog, FDG) into cells. oup.comnih.gov Similarly, a positive correlation is often found with the proliferation marker Ki-67, indicating that more rapidly dividing cells consume more glucose. nih.govmdpi.com Other markers, such as Hypoxia-Inducible Factor 1-alpha (HIF1α) and hexokinase 2 (HK2), have also been shown to correlate with this compound accumulation, reinforcing the connection between the imaging signal and the molecular drivers of the Warburg effect in cancer. oup.comnih.gov

| Parameter/Marker | Correlation with this compound Uptake | Cancer Type Studied | Key Finding | Source |

| Histological Grade | Positive | Breast Cancer | Higher grade tumors show significantly higher SUVmax. | nih.gov |

| Tumor Size | Positive | Breast Cancer | SUVmax increases with larger tumor diameter. | nih.gov |

| Necrosis | Positive | Breast Cancer | Presence of tumor necrosis is correlated with higher SUVmax. | nih.gov |

| Ki-67 Proliferation Index | Positive | Breast Cancer | A weak to moderate positive correlation exists between SUVmax and Ki-67 levels. | nih.govmdpi.com |

| GLUT1 Expression | Positive | Hepatocellular Carcinoma, Thyroid Nodules | Higher expression of GLUT1 is significantly associated with a high SUV group. | oup.comnih.gov |

| HIF1α Expression | Positive | Hepatocellular Carcinoma | High SUV group showed significantly higher expression of HIF1α. | oup.com |

| Estrogen Receptor (ER) | Negative | Breast Cancer | ER-negative tumors tend to have higher this compound uptake. | nih.gov |

| HER2 Status | Positive (trend) | Breast Cancer | HER2-positive tumors are associated with higher SUVmax. | mdpi.com |

Molecular and Immunological Profiling of Tissues

Beyond single-marker immunohistochemistry, advanced molecular and immunological profiling techniques are used to gain a comprehensive understanding of the biological processes associated with this compound uptake. These methods analyze the genetic, transcriptomic, and immune cell landscapes of tissues to uncover complex correlations with metabolic imaging phenotypes.

Molecular profiling, such as gene expression analysis, can reveal pathways and signatures associated with high or low this compound uptake. In multiple myeloma, for example, the presence of more than three this compound-avid focal lesions has been linked to high-risk gene expression profiles and parameters related to proliferation. nih.gov This demonstrates that this compound-PET imaging can reflect fundamental genomic features of a tumor. nih.gov Similarly, in chronic lymphocytic leukemia, radiomic features derived from this compound-PET/CT scans have been associated with the mutation status of key genes like TP53 and NOTCH1.

Clinical Research Applications of Fludeoxyglucose F 18 Positron Emission Tomography Pet

Oncology Research Applications of Fludeoxyglucose F 18 PET

Positron Emission Tomography (PET) using the glucose analog this compound (¹⁸F-FDG) has become a cornerstone of oncological imaging research. By visualizing the altered glucose metabolism characteristic of many cancer cells, a phenomenon known as the Warburg effect, ¹⁸F-FDG PET provides functional information that complements the anatomical detail from modalities like Computed Tomography (CT) and Magnetic Resonance Imaging (MRI). nih.govnih.govnih.gov This has led to extensive clinical research into its applications across the entire spectrum of cancer management, from initial detection to long-term surveillance. mdpi.comwikipedia.org

Tumor Detection and Localization Research

The fundamental principle behind ¹⁸F-FDG PET in oncology is its ability to detect and localize tumors by identifying cells with increased glucose uptake and metabolism. nih.gov Research has shown that this metabolic imaging can often detect cancerous lesions at an earlier stage than conventional anatomical imaging techniques. nih.gov

¹⁸F-FDG is taken up by cells through glucose transporters (GLUTs) and phosphorylated by hexokinases, trapping it within the cell. nih.gov Since malignant tissues often exhibit accelerated glycolysis, they accumulate ¹⁸F-FDG, creating a "hot spot" on the PET scan that allows for localization. nih.govnih.gov This capability is crucial in various research settings:

Incidental Findings: Research has investigated the significance of incidental focal ¹⁸F-FDG uptake in the colon, finding that it can indicate the presence of adenomatous polyps or early-stage bowel cancer, warranting further investigation. researchgate.net

Clarifying Ambiguous Lesions: ¹⁸F-FDG PET/CT is frequently used in research to clarify equivocal findings from other imaging modalities, helping to determine if an abnormality is metabolically active and therefore suspicious for malignancy. researchgate.net

Detecting Unknown Primary Tumors: In patients presenting with metastatic disease from an unknown primary origin, ¹⁸F-FDG PET/CT research has demonstrated its utility in locating the primary tumor, which is essential for guiding appropriate treatment.

Tumor Staging and Restaging Research

Accurate staging is critical for determining prognosis and planning the most effective therapy. mdpi.comfrontiersin.org Clinical research has consistently demonstrated that ¹⁸F-FDG PET/CT provides superior accuracy for staging and restaging in numerous cancers compared to conventional imaging methods alone. mdpi.comfrontiersin.orgresearchgate.net This is primarily due to its ability to detect nodal and distant metastases that may be missed by anatomical imaging. mdpi.comresearchgate.net

The integration of PET with CT (PET/CT) has been a significant advancement, as it allows for the precise anatomical localization of metabolically active lesions, improving both sensitivity and specificity. frontiersin.orgnih.gov

Key Research Findings in Staging/Restaging:

Lymphoma: In lymphomas like Hodgkin lymphoma (HL) and diffuse large B-cell lymphoma (DLBCL), ¹⁸F-FDG PET/CT is recommended for initial staging. frontiersin.org Research has shown it can lead to a change in the planned management for a significant portion of patients. For instance, one prospective multicenter study reported that ¹⁸F-FDG PET upstaged approximately 18% of patients with apparent limited-stage HL or aggressive non-Hodgkin lymphoma (NHL), changing the planned therapy in nearly 39% of participants. mdpi.com A meta-analysis found a high pooled sensitivity for ¹⁸F-FDG PET in staging lymphoma, particularly on a lesion-based analysis. ashpublications.org

Breast Cancer: A meta-analysis assessing ¹⁸F-FDG PET/MRI for staging and restaging breast cancer found excellent diagnostic performance. nih.gov For patient-based analysis, the pooled sensitivity was 0.98 and specificity was 0.87. nih.gov For lesion-based analysis, sensitivity was 0.91 and specificity was 0.95. nih.gov ¹⁸F-FDG PET/CT is considered superior to conventional methods for assessing extra-axillary lymph nodes and the extent of distant metastatic disease. researchgate.net

Colorectal Cancer (CRC): ¹⁸F-FDG PET/CT plays a pivotal role in staging patients before the surgical resection of metastases and in restaging patients with suspected recurrence, such as those with a rising carcinoembryonic antigen (CEA) level. nih.govfrontiersin.org It improves preoperative liver staging and helps determine the feasibility of resection. nih.gov

Melanoma: For high-risk melanoma (AJCC Stages III and IV), ¹⁸F-FDG PET/CT has high accuracy in detecting lymph node, soft tissue, and visceral metastases. nih.gov It is valuable for staging recurrent disease and can provide critical information that guides management decisions. nih.gov

| Cancer Type | Research Application | Key Findings | Reference |

| Lymphoma | Staging | Upstaged ~18% of patients with apparent limited-stage disease, altering therapy in ~39% of cases. | mdpi.com |

| Staging (Meta-Analysis) | Lesion-based pooled sensitivity: 95.6%. | ashpublications.org | |

| Breast Cancer | Staging/Restaging (Meta-Analysis) | Patient-based sensitivity: 0.98; Specificity: 0.87. | nih.gov |

| Staging/Restaging (Meta-Analysis) | Lesion-based sensitivity: 0.91; Specificity: 0.95. | nih.gov | |

| Extrapulmonary Small-Cell Cancer | Staging/Restaging | Influenced management in 19% of imaging episodes by changing treatment intent or altering radiation volume. | nih.gov |

Assessment of Treatment Response and Efficacy Monitoring Research

A significant area of clinical research is the use of ¹⁸F-FDG PET to assess and predict a tumor's response to therapy. nih.govsnmjournals.org Changes in tumor metabolism often occur earlier than changes in tumor size. nih.gov This allows ¹⁸F-FDG PET to provide an early indication of treatment efficacy, potentially allowing for therapy to be modified for non-responders, thereby avoiding ineffective treatments. nih.govsnmjournals.org

Research studies have evaluated ¹⁸F-FDG PET for monitoring various treatments, including chemotherapy, radiation therapy, targeted agents, and immunotherapy. frontiersin.orgnih.govnih.gov

Research Highlights in Treatment Response:

General Principles: A decrease in ¹⁸F-FDG uptake after treatment initiation is hypothesized to reflect a positive cellular response, while unchanged metabolism may indicate resistance. nih.govsnmjournals.org

Breast Cancer: In a study of 50 patients undergoing treatment, ¹⁸F-FDG PET/CT was found to be a useful tool for monitoring, identifying local recurrence in 14% of patients and distant metastases in sites including bone (14%), liver (12%), and lung (10%). ekb.eg Another study on women with ER+ breast cancer found that both ¹⁸F-FDG and ¹⁸F-Fluorothymidine (FLT) PET imaging demonstrated measurable changes in tumor uptake after a short course of endocrine therapy. nih.gov

Colorectal Cancer: Research has shown that for patients with liver metastases treated with local ablative therapies, ¹⁸F-FDG PET can provide early information on efficacy by distinguishing post-treatment changes from residual tumor. snmjournals.org Studies have also demonstrated that a reduction in ¹⁸F-FDG uptake after chemotherapy for non-resectable liver metastases is significantly greater in responding lesions compared to non-responding ones. snmjournals.org

Lymphoma: Interim ¹⁸F-FDG PET/CT scans (performed during the course of therapy) are being researched to guide risk-adapted therapy strategies, potentially allowing for de-escalation of treatment in good responders or intensification in poor responders. nih.govnih.gov

Prognostic Value and Biomarker Identification Research in Various Cancers

The intensity of ¹⁸F-FDG uptake, often quantified by the Standardized Uptake Value (SUV), has been shown in numerous research studies to have prognostic significance. nih.govmdpi.com High metabolic activity at baseline is frequently associated with more aggressive tumor biology and poorer outcomes. Volumetric parameters derived from PET, such as Metabolic Tumor Volume (MTV) and Total Lesion Glycolysis (TLG), are also being investigated as powerful prognostic biomarkers. mdpi.comup.ac.za

Key Research Findings on Prognostic Value:

Lung Cancer: In small-cell lung cancer (SCLC), research suggests that ¹⁸F-FDG PET volumetric parameters are significant and independent prognostic factors, particularly in patients with peripherally located tumors. nih.gov In non-small cell lung cancer (NSCLC), studies have found that patients with high ¹⁸F-FDG uptake in the primary tumor had lower survival rates. nih.gov

Nasopharyngeal Carcinoma (NPC): Research has identified SUVmax of lymph nodes (SUVmax-N) as an independent prognostic indicator for progression-free and distant metastasis-free survival in NPC patients. nih.gov

| Cancer Type | Parameter | Prognostic Significance | Reference |

| Melanoma | Positive PET/CT | 17.2-fold increased risk of cancer-associated death. | plos.org |

| Melanoma | High MTV & TLG | Associated with worse overall survival. | up.ac.za |

| Small-Cell Lung Cancer (Peripheral) | Volumetric Parameters (MTV, TLG) | Independent prognostic factors. | nih.gov |

| Nasopharyngeal Carcinoma | Nodal SUVmax (SUVmax-N) | Independent prognostic indicator for survival. | nih.gov |

Differentiation of Malignant vs. Benign Lesions Research

A common diagnostic challenge is determining whether a detected lesion is malignant or benign. While ¹⁸F-FDG is not a cancer-specific tracer and can accumulate in benign inflammatory and infectious processes, research has focused on methods to improve its specificity. nih.gov

Research Approaches to Improve Differentiation:

SUV Cut-off Values: Studies have retrospectively analyzed ¹⁸F-FDG uptake in histopathologically confirmed benign and malignant lesions to determine optimal SUVmax cut-off values to maximize diagnostic accuracy. For example, a study of 100 patients with pulmonary masses found that the mean SUVmax was significantly higher in malignant (13.1 ± 6.4) versus benign (8.0 ± 5.7) lesions. nih.gov Using an SUVmax cut-off of 7.6, the sensitivity and specificity were 82% and 55%, respectively. nih.gov However, there is a significant overlap, and various benign conditions can cause false-positive results. nih.govnih.gov

Dual-Time-Point Imaging: Research has explored imaging patients at two different time points after tracer injection. The rationale is that ¹⁸F-FDG uptake tends to increase or remain stable over time in malignant lesions, while it tends to decrease in most benign inflammatory lesions. One study on thoracic lesions found that calculating a retention index (RI) based on the change in SUV between early (1 hour) and delayed (3 hours) images significantly improved the accuracy of differentiating malignant from benign lesions compared to single-time-point imaging. snmjournals.org

It is crucial for accurate interpretation to recognize that many benign processes, such as inflammation, infection, and post-traumatic changes, can lead to intense ¹⁸F-FDG uptake, which is a significant research focus to avoid false-positive findings. nih.gov

Research in Specific Cancer Types

The clinical research applications of ¹⁸F-FDG PET are tailored to the specific biology and clinical questions relevant to each type of cancer.

Lymphoma: Research focuses on accurate initial staging, detecting bone marrow involvement, and using interim PET scans to guide therapy. mdpi.comashpublications.orgnih.gov However, studies note variability in FDG avidity among different lymphoma subtypes, with lower uptake in histologies like marginal zone lymphoma. ashpublications.org

Breast Cancer: Key research areas include staging of locally advanced disease, detecting distant metastases, and monitoring response to neoadjuvant therapy. researchgate.netekb.egnih.gov While its sensitivity for small primary tumors and microscopic axillary node disease is limited, it is highly valuable for identifying more advanced disease. nih.gov

Colorectal Cancer: Research applications are prominent in detecting recurrent disease, especially with rising tumor markers, and in the presurgical evaluation of metastatic disease to determine resectability. nih.govresearchgate.netmdpi.com Studies report high sensitivity and specificity for detecting local recurrence. nih.gov

Lung Cancer: ¹⁸F-FDG PET/CT is researched for diagnosis, staging, and treatment planning. nih.govcancer.gov Studies show high sensitivity (94%) for detecting primary malignancy. nih.gov It is also used to differentiate histologic subtypes, with some research indicating lower SUVmax values in carcinoid tumors and bronchioloalveolar carcinoma (BAC). nih.gov

Melanoma: Research supports its use in staging high-risk patients, restaging suspected recurrence, and assessing prognosis. mdpi.comnih.govmdpi.com Studies have shown it to be highly sensitive and specific for detecting metastases in high-risk patients. plos.org

Lung Cancer Research

This compound PET has been extensively researched in lung cancer, demonstrating its value in staging, treatment planning, and surveillance. In a prospective study involving 105 patients with non-small-cell lung cancer (NSCLC), FDG PET scanning influenced or directly changed management decisions in 67% of cases. nih.gov The research highlighted that PET results often led to more appropriate patient management, sparing individuals from unnecessary treatments. nih.gov For instance, in 26% of cases, PET findings upstaged the disease, leading to a change from curative to palliative care. nih.gov Conversely, it also downstaged disease in some patients, allowing for potentially curative treatment. nih.gov

In extensive-stage small-cell lung cancer (ES-SCLC), research has focused on the prognostic value of metabolic parameters derived from FDG PET/CT scans. A retrospective analysis showed that the metabolic tumor volume (MTV) could provide significant prognostic information, helping to stratify patients and identify those with a worse prognosis. youtube.com

Interactive Data Table: Impact of FDG PET on NSCLC Patient Management

| Finding | Percentage of Patients Affected | Impact on Treatment | Source |

|---|---|---|---|

| Change in Management | 67% | Treatment plan altered based on PET findings | nih.gov |

| Upstaging of Disease | 26% | Changed from curative to palliative therapy | nih.gov |

| Downstaging of Disease | 10 of 16 patients | Allowed for potentially curative treatment or observation | nih.gov |

| Influence on Radiotherapy | 65% (of 34 patients) | Radiation delivery was influenced by PET results | nih.gov |

Breast Cancer Research

In breast cancer research, FDG PET/CT is a critical tool for staging, detecting recurrence, and evaluating treatment response, particularly in advanced disease. Its sensitivity and specificity for detecting primary tumors can vary depending on the tumor's size and histological subtype, with lower sensitivity for small (<1 cm) and certain low-grade tumors like lobular carcinoma. nih.gov

However, for detecting distant metastases, its performance is robust. Meta-analyses have reported high sensitivity and specificity for identifying metastatic disease. For example, one meta-analysis of six studies showed a sensitivity of 99% and specificity of 95% for distant metastases. nih.gov Another meta-analysis focusing on recurrence detection found a pooled sensitivity of 90% and specificity of 81%. nih.govnih.gov FDG PET/CT has proven more accurate than conventional imaging, such as bone scans and CT, for depicting bone metastases and assessing disease recurrence. nih.govnih.gov

Ongoing clinical trials continue to explore its utility. The DIRECT trial is a Phase II study evaluating how well FDG-PET/CT can predict response to chemotherapy before surgery in patients with HER2-positive breast cancer. cancer.gov Another Phase II trial, the FEATURE study, is investigating the effectiveness of FDG-PET/CT in assessing treatment response in patients with bone-dominant metastatic breast cancer. ucsf.educenterwatch.com

Interactive Data Table: Diagnostic Performance of FDG PET/CT in Breast Cancer

| Application | Sensitivity | Specificity | Source |

|---|---|---|---|

| Detection of Distant Metastases (Sun et al. meta-analysis) | 99% | 95% | nih.gov |

| Detection of Distant Metastases (Hong et al. meta-analysis) | 96% | 95% | nih.gov |

| Detection of Recurrence (Xiao et al. meta-analysis) | 90% | 81% | nih.govnih.gov |

| Detection of Bone Metastases (Rong et al. meta-analysis) | 93% | 99% | nih.gov |

| Bone Scintigraphy for Bone Metastases (for comparison) | 81% | 96% | nih.gov |

Colorectal Cancer Research

Research applications of FDG PET in colorectal cancer have established its pivotal role in restaging, particularly for detecting recurrent disease when tumor markers like carcinoembryonic antigen (CEA) are elevated. nih.govlclark.edu It is highly effective in distinguishing viable tumor tissue from post-treatment scar tissue. nih.gov

The ability of FDG-PET to provide functional information before anatomical changes occur makes it superior for localizing recurrence and assessing residual masses after therapy. nih.gov This leads to significant improvements in therapeutic management, helping to avoid futile surgeries. nih.gov

Interactive Data Table: FDG PET/CT vs. Other Modalities for Colorectal Cancer Recurrence

| Modality | Sensitivity | Specificity | Accuracy | Source |

|---|---|---|---|---|

| F-18 FDG PET/CT | 94.4% | 82.5% | 87.3% | nih.govmdpi.com |

| Conventional Imaging (CIM) | 51.9% | 98.8% | 79.9% | nih.govmdpi.com |

| CEA (Tumor Marker) | 98.1% | 15.0% | 48.5% | nih.govmdpi.com |

| CA 19-9 (Tumor Marker) | 44.4% | 67.5% | 58.2% | nih.govmdpi.com |

Head and Neck Cancer Research

In head and neck cancer, primarily squamous cell carcinoma (HNSCC), FDG PET/CT research has confirmed its superiority over conventional imaging for several clinical applications. nih.govsemanticscholar.org Its ability to scan the whole body in a single session is a major advantage for initial staging, providing information on the primary tumor, lymph nodes, and potential distant metastases. nih.govsemanticscholar.org

Research literature indicates that for staging, PET has a higher sensitivity (87% vs. 62%) and specificity (89% vs. 73%) compared to CT. nih.govsemanticscholar.org It is particularly valuable for detecting unknown primary tumors in patients who present with metastatic cervical lymph nodes; studies show it can identify the primary tumor in about 28% of these cases. researchgate.net

For detecting residual or recurrent disease after treatment, FDG PET also outperforms CT and/or MRI, with a reported sensitivity of 86% and specificity of 73%, compared to 56% and 59% for conventional imaging, respectively. nih.gov Emerging research applications include its use for delineating tumor volumes for radiation therapy planning and for monitoring treatment response. nih.govnih.gov

Interactive Data Table: FDG PET vs. Conventional Imaging in Head and Neck Cancer

| Application | Modality | Sensitivity | Specificity | Source |

|---|---|---|---|---|

| Initial Staging | FDG PET | 87% | 89% | nih.govsemanticscholar.org |

| CT | 62% | 73% | nih.govsemanticscholar.org | |

| Detection of Recurrence | FDG PET | 86% | 73% | nih.gov |

| CT/MRI | 56% | 59% | nih.gov |

Lymphoma Research (e.g., Diffuse Large B-cell Lymphoma)

FDG PET/CT is a well-established standard in lymphoma management, and research continues to refine its application, especially with new therapies. In patients with large B-cell lymphomas receiving CAR-T cell therapy, a retrospective analysis found FDG PET/CT had a 99% sensitivity and 100% specificity for detecting recurrent disease. nih.gov The study supported routine surveillance with PET/CT at 3 months post-infusion. nih.gov

For primary mediastinal large B-cell lymphoma (PMLBCL), a major clinical challenge is determining if residual masses after chemotherapy are viable tumors or scar tissue. ascopubs.org Research by the International Extranodal Lymphoma Study Group (IELSG) has prospectively investigated the use of PET-CT to evaluate these residual masses, aiming to clarify if radiotherapy can be safely omitted based on a negative scan. ascopubs.org In Intravascular Large B-cell Lymphoma (IVLBCL), a rare subtype, research shows that FDG PET/CT is valuable for diagnosis by identifying characteristic diffuse uptake in multiple organs, which can guide biopsy. snmjournals.org

Interactive Data Table: FDG PET/CT Research Findings in Large B-cell Lymphoma

| Lymphoma Subtype | Research Focus | Key Finding | Source |

|---|---|---|---|

| Large B-cell Lymphoma (Post CAR-T) | Diagnostic Performance for Recurrence | Sensitivity: 99%, Specificity: 100% | nih.gov |

| Diffuse Large B-cell Lymphoma (DLBCL) | Prognostic Value | Baseline MTV and interim ΔSUVmax predict survival. | nih.gov |

| Primary Mediastinal (PMLBCL) | Response Assessment | Investigating if negative PET can guide avoidance of radiotherapy. | ascopubs.org |

| Intravascular (IVLBCL) | Diagnosis | Helps identify biopsy sites through diffuse organ uptake patterns. | snmjournals.org |

Melanoma Research

Recent clinical research in advanced melanoma has highlighted an innovative application of FDG PET/CT: early prediction of response to immunotherapy. A 2024 study published in Clinical Cancer Research demonstrated that performing a PET/CT scan just one week after a single dose of pembrolizumab (B1139204) could identify metabolic changes that correlate with treatment response and survival. aacr.orgascopost.com

The study defined a "metabolic flare" (MF) as a >70% increase in tumor SUVmax and a "metabolic response" (MR) as a >30% decrease. ascopost.comdermsquared.com The key finding was that an MF or MR was observed in 55% of patients who responded to treatment, but in 0% of non-responders. aacr.orgcancernetwork.com This early metabolic change was strongly associated with better outcomes. The ability to identify non-responders this early could prevent unnecessary toxicity and allow for a quicker switch to more effective therapies. aacr.org

Interactive Data Table: Early FDG PET/CT Findings in Advanced Melanoma (Pembrolizumab)

| Patient Group | Objective Response Rate (ORR) | 3-Year Overall Survival | Median Progression-Free Survival | Source |

|---|---|---|---|---|

| Metabolic Flare or Response (MF-MR) | 100% | 83% | >38 months | dermsquared.comcancernetwork.com |

| Stable Metabolism (SM) | 38% | 62% | 2.8 months | dermsquared.comcancernetwork.com |

Pancreatic Cancer Research

In pancreatic cancer, FDG PET/CT research has shown its utility in diagnosis, staging, and assessing treatment response, often outperforming conventional imaging. amegroups.orgnih.gov Due to increased glucose metabolism in tumor cells, PET can detect small primary tumors and metastases that may be missed by CT. nih.gov

One study found FDG-PET had a higher sensitivity and specificity than CT in diagnosing pancreatic carcinoma (92% and 85% for PET vs. 65% and 62% for CT). nih.gov The addition of PET imaging to standard workups was found to alter clinical management in a significant number of patients, with one study reporting a 43% rate of change in management for suspected primary pancreatic cancer. nih.gov It is particularly useful for identifying occult metastatic disease, which can spare patients from undergoing major, non-curative surgery. amegroups.org

However, the effectiveness of FDG PET can be limited in patients with hyperglycemia. nih.gov Furthermore, newer radiotracers, such as those targeting Fibroblast Activation Protein (FAP), are being researched and have shown promise in providing even higher diagnostic accuracy than FDG in recent studies. auntminnie.com

Interactive Data Table: FDG PET vs. CT in Diagnosing Primary Pancreatic Cancer

| Modality | Sensitivity | Specificity | Source |

|---|---|---|---|

| FDG PET | 92% | 85% | nih.gov |

| CT Scan | 65% | 62% | nih.gov |

Esophageal Cancer Research

This compound PET/CT has become a valuable tool in the clinical research of esophageal cancer, offering critical information for staging, assessing treatment response, and detecting recurrence. nih.gov Accurate staging is paramount due to the poor prognosis often associated with this cancer, as up to 50% of patients present with advanced disease. nih.gov

In the realm of staging, ¹⁸F-FDG PET/CT is particularly adept at identifying distant metastases, which is a crucial step before initiating therapy. snmjournals.orgiaea.org Research indicates that for M staging (detecting distant metastases), ¹⁸F-FDG PET has a sensitivity of 67% and a specificity of 97%. snmjournals.org A meta-analysis reported a pooled sensitivity of 71% and a specificity of 93% for PET in detecting metastases. nih.gov PET/CT is considered superior to PET alone and conventional CT for this purpose. nih.gov